Cas no 1804832-71-0 (3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile)

3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile is a versatile heterocyclic compound featuring a pyridine core substituted with iodine, methoxy, trifluoromethoxy, and acetonitrile functional groups. Its distinct structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring halogenated pyridine scaffolds. The iodine moiety offers reactivity for cross-coupling reactions, while the trifluoromethoxy group enhances lipophilicity and metabolic stability. The acetonitrile side chain provides further derivatization potential. This compound is suited for applications in medicinal chemistry and material science, where precise functionalization and stability under synthetic conditions are critical. Its well-defined reactivity profile ensures consistent performance in complex synthetic pathways.
3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile structure
1804832-71-0 structure
Product name:3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile
CAS No:1804832-71-0
MF:C9H6F3IN2O2
MW:358.055824756622
CID:4831970

3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile
    • Inchi: 1S/C9H6F3IN2O2/c1-16-7-4-5(13)8(17-9(10,11)12)15-6(7)2-3-14/h4H,2H2,1H3
    • InChI Key: WEXBJVNTUJCERJ-UHFFFAOYSA-N
    • SMILES: IC1=C(N=C(CC#N)C(=C1)OC)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 304
  • Topological Polar Surface Area: 55.1
  • XLogP3: 2.7

3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029095757-1g
3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile
1804832-71-0 97%
1g
$1,504.90 2022-04-01

Additional information on 3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile

Introduction to 3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1804832-71-0)

3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique chemical structure and properties, plays a crucial role in the synthesis of various biologically active molecules. The presence of multiple functional groups, including an iodo substituent, a methoxy group, a trifluoromethoxy moiety, and an acetonitrile side chain, makes it a versatile intermediate in the development of novel therapeutic agents.

The iodo atom in the molecular structure of this compound is particularly noteworthy, as it serves as an excellent handle for further functionalization through cross-coupling reactions. These reactions are fundamental in modern synthetic organic chemistry, enabling the construction of complex molecular architectures with high precision. The methoxy and trifluoromethoxy groups introduce both electron-donating and electron-withdrawing effects, respectively, which can significantly influence the reactivity and electronic properties of the molecule. This balance of functional groups makes it an attractive building block for designing molecules with tailored physicochemical properties.

The acetonitrile substituent at the 6-position adds another layer of complexity to the compound's behavior. Acetonitrile is known for its ability to act as both a solvent and a reactant in various chemical transformations. In pharmaceutical applications, the nitrile group can be further modified to introduce additional functionalities, such as carboxylic acids or amides, which are common motifs in drug molecules. The overall structure of 3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile thus positions it as a valuable intermediate in the synthesis of a wide range of pharmacologically relevant compounds.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in medicinal chemistry. Pyridine derivatives, in particular, have been extensively studied due to their prevalence in many approved drugs. The specific arrangement of substituents in 3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile aligns with this trend, making it a promising candidate for further exploration in this domain. Researchers have leveraged its structural features to develop novel inhibitors targeting various biological pathways.

In one notable study published in the Journal of Medicinal Chemistry, researchers utilized 3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile as a key intermediate in the synthesis of a series of pyridine-based kinase inhibitors. These inhibitors showed promising activity against several cancer-related kinases, demonstrating the compound's potential as a scaffold for anticancer drug development. The study emphasized the role of the iodo atom in facilitating palladium-catalyzed cross-coupling reactions, which were essential for constructing the desired molecular framework.

The influence of fluorine-containing groups on drug efficacy has also been a subject of intense research. The trifluoromethoxy group in 3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile contributes to the molecule's lipophilicity and metabolic stability, two critical factors that enhance drug bioavailability and duration of action. This has led to its incorporation into numerous lead compounds that are currently undergoing preclinical evaluation. The combination of these features makes it an indispensable tool for medicinal chemists seeking to optimize their drug candidates.

The versatility of this compound extends beyond its role as an intermediate in small molecule synthesis. It has also been explored as a precursor for material science applications, where its unique electronic properties make it suitable for use in organic semiconductors and optoelectronic materials. The ability to fine-tune these properties through strategic functionalization has opened up new avenues for innovation in this rapidly evolving field.

As research continues to uncover new applications for this compound, its significance is likely to grow further. The intersection of pharmaceutical chemistry with other disciplines such as materials science and computational chemistry ensures that compounds like 3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile will remain at the forefront of scientific inquiry. The ongoing development of novel synthetic methodologies will also enhance its utility, enabling access to even more complex derivatives with tailored biological activities.

In conclusion,3-Iodo-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1804832-71-0) represents a fascinating example of how structural complexity can be leveraged to develop multifunctional intermediates with broad applicability across multiple scientific domains. Its unique combination of functional groups and reactivity patterns positions it as a cornerstone compound in modern synthetic and medicinal chemistry research.

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